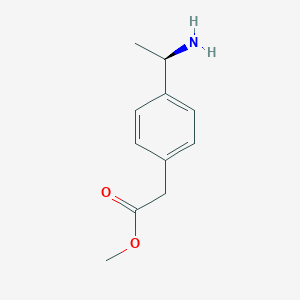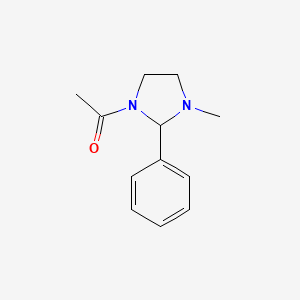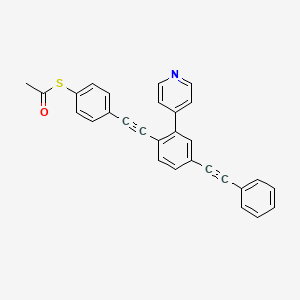
Benzyl 5-hydroxyazocane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-hydroxyazocane-1-carboxylate is an organic compound belonging to the class of azocanes, which are nitrogen-containing heterocycles. This compound features a benzyl group attached to the nitrogen atom of the azocane ring, with a hydroxyl group at the 5-position and a carboxylate ester at the 1-position. Its unique structure makes it a subject of interest in various fields of chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-hydroxyazocane-1-carboxylate typically involves the following steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Hydroxyl Group: The hydroxyl group at the 5-position can be introduced via selective hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Esterification: The carboxylate ester is formed by reacting the hydroxylated azocane with benzyl chloroformate under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the cyclization and esterification reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxyl group, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines are used under appropriate conditions.
Major Products:
Oxidation: Benzyl 5-oxoazocane-1-carboxylate or Benzyl 5-carboxyazocane-1-carboxylate.
Reduction: Benzyl 5-aminoazocane-1-carboxylate or Benzyl 5-hydroxyazocane-1-methanol.
Substitution: Various benzyl-substituted or hydroxyl-substituted azocane derivatives.
Applications De Recherche Scientifique
Benzyl 5-hydroxyazocane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which Benzyl 5-hydroxyazocane-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups play crucial roles in binding to these targets, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparaison Avec Des Composés Similaires
- Benzyl 4-hydroxyazocane-1-carboxylate
- Benzyl 5-hydroxyazepane-1-carboxylate
- Benzyl 5-hydroxyazocane-1-acetate
Comparison: Benzyl 5-hydroxyazocane-1-carboxylate is unique due to the specific positioning of the hydroxyl group and the carboxylate ester. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the hydroxyl group at the 5-position may enhance its solubility and interaction with biological targets, making it more effective in certain applications.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
benzyl 5-hydroxyazocane-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c17-14-8-4-10-16(11-5-9-14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2 |
Clé InChI |
LOUCTPHWUWAYTI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCCN(C1)C(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



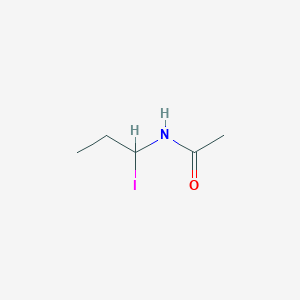
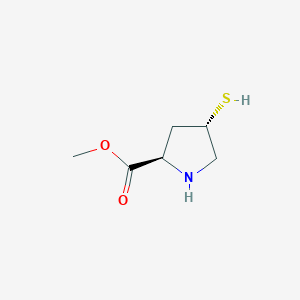
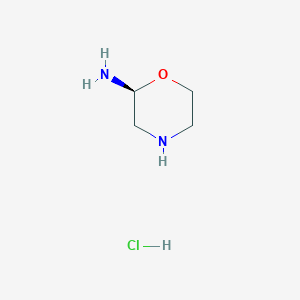
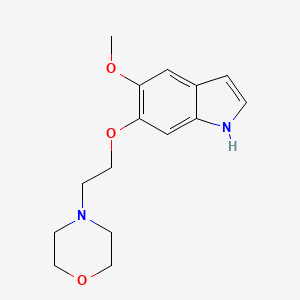
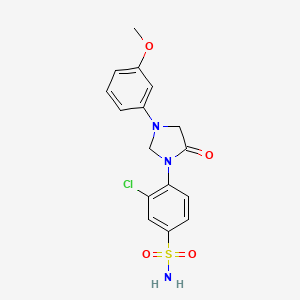
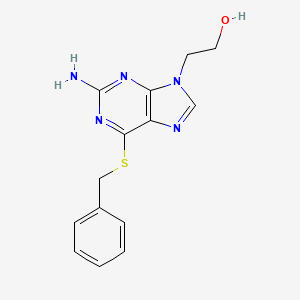
![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
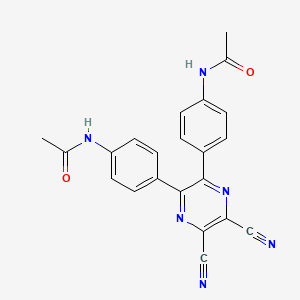
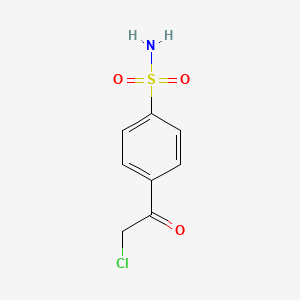
![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)
